molecular formula C25H19ClN4O2S B2387909 N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide CAS No. 1053106-40-3

N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide

Cat. No. B2387909
CAS RN: 1053106-40-3
M. Wt: 474.96
InChI Key: NTPIJVLVWFOPCH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide" have been synthesized and evaluated for their anticancer potential. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Similarly, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated potent anticancer effects, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anticonvulsant Activity

Research on quinazoline analogs has identified several compounds with promising anticonvulsant activity. These compounds were found to act as GABAA receptor agonists, offering protection against PTZ-induced seizures. Notably, certain quinazolinone analogs demonstrated effectiveness with significant protective indices, highlighting their potential as anticonvulsant agents (El-Azab et al., 2012).

Antibacterial Activity

Studies have also explored the antibacterial potential of quinazolinone derivatives. A novel series of 2-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides was synthesized, showing considerable cytotoxicity against bacterial strains. This research underscores the versatility of quinazolinone derivatives in combating microbial infections, besides their anticancer and anticonvulsant applications (Bunyatyan et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c26-19-12-6-4-10-17(19)14-27-21(31)15-33-25-28-20-13-7-5-11-18(20)23-29-22(24(32)30(23)25)16-8-2-1-3-9-16/h1-13,22H,14-15H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPIJVLVWFOPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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